N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide

Description

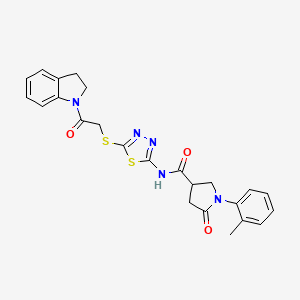

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide is a synthetic small molecule featuring a hybrid scaffold combining a pyrrolidine-3-carboxamide core, a 1,3,4-thiadiazole ring, and an indole-derived substituent. The compound’s structure includes:

- Pyrrolidine-3-carboxamide moiety: The 5-oxo-pyrrolidine ring is substituted with an o-tolyl group (methyl-substituted phenyl at the ortho position) at the N1 position.

- 1,3,4-Thiadiazole ring: Positioned at the C3 carboxamide nitrogen, this heterocycle is functionalized with a sulfur-linked 2-(indolin-1-yl)-2-oxoethyl group.

Properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3S2/c1-15-6-2-4-8-18(15)29-13-17(12-20(29)30)22(32)25-23-26-27-24(34-23)33-14-21(31)28-11-10-16-7-3-5-9-19(16)28/h2-9,17H,10-14H2,1H3,(H,25,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFMNDWHQYKVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines various pharmacophoric elements, including an indole derivative and a thiadiazole ring, which may contribute to its diverse biological effects.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 493.6 g/mol. Its structure incorporates the following key features:

- Indole Moiety : Known for its role in various biological activities, particularly in anticancer and antimicrobial properties.

- Thiadiazole Ring : Associated with a range of biological activities including antidiabetic, anti-inflammatory, and antimicrobial effects .

- Pyrrolidine Core : Contributes to the compound's stability and interaction with biological targets.

Table 1: Structural Features and Biological Activities

| Component | Structural Feature | Biological Activity | Notes |

|---|---|---|---|

| Indole | Aromatic ring | Anticancer | Enhances efficacy against tumors |

| Thiadiazole | Heterocyclic compound | Antimicrobial | Exhibits low toxicity |

| Pyrrolidine | Five-membered ring | Neuroprotective | Stabilizes interactions with receptors |

Anticancer Properties

Research indicates that compounds featuring thiadiazole and indole moieties demonstrate significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazole have been reported to inhibit various cancer cell lines effectively. A study highlighted that certain thiadiazole derivatives exhibited IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) cells . Given the structural similarities, this compound may exhibit comparable or enhanced anticancer properties.

Antimicrobial Activity

Compounds containing indole and thiadiazole rings are also noted for their antimicrobial effects. The presence of these moieties can enhance the binding affinity to microbial targets, potentially leading to greater efficacy in inhibiting pathogen growth . Preliminary studies suggest that this compound could be effective against various bacterial strains, although specific data on its antimicrobial activity remain limited.

Neuroprotective Effects

The neuroprotective properties of thiadiazole derivatives have been explored in various studies. The mechanism often involves modulation of neurotransmitter levels and reduction of oxidative stress . Given the structural characteristics of this compound, it is plausible that this compound could exhibit similar neuroprotective effects.

Synthesis and Evaluation

A study focused on synthesizing derivatives of 1,3,4-thiadiazoles demonstrated successful methods for creating compounds with varied biological activities. The synthesis involved multi-step organic reactions optimized for yield and purity . The synthesized compounds were evaluated for their biological activities using standard assays such as MTT assays for cytotoxicity against cancer cell lines.

Structure–Activity Relationship (SAR)

A structure–activity relationship study revealed that modifications on the phenyl ring significantly impacted the biological activity of thiadiazole derivatives. For instance, substituents on the C-5 position were found to enhance cytotoxicity against certain cancer cell lines . This insight suggests that similar modifications on this compound could lead to improved efficacy.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s indolin-1-yl group distinguishes it from analogs with simpler alkyl (e.g., isopropyl in ), trifluoromethyl (), or acetylphenylamino () substituents. Indole derivatives are known for modulating solubility and binding to aromatic-rich enzyme pockets .

Molecular Weight Trends :

- The target compound (inferred MW ~563.6) is heavier than most analogs due to the indole side chain. Higher molecular weight may impact bioavailability, as seen in Lipinski’s rule violations .

Synthetic Strategies :

- highlights the use of fragment-based drug design (FBDD) and bioisosteric replacements (e.g., replacing indole with furan in ) to optimize pharmacokinetics .

Implications for Drug Design

- Indole vs. Fluorinated Groups : The indole moiety in the target compound may enhance blood-brain barrier penetration compared to fluorophenyl analogs (), though this requires experimental validation.

- Thioether Linkers : The sulfur atom in the thiadiazole-thioether linkage (common across all analogs) contributes to metabolic stability but may increase oxidation risk .

- Unresolved Data Gaps : Missing parameters (e.g., melting points, solubility) limit direct comparisons. Further studies on in vitro ADME properties are warranted.

Q & A

Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis likely follows methods analogous to heterocyclic systems like indole-thiazole hybrids. Key steps involve condensation of thiol-containing intermediates (e.g., 1,3,4-thiadiazol-2-yl derivatives) with indolinone or pyrrolidine precursors. For example, refluxing with acetic acid and sodium acetate as catalysts (common in thiadiazole syntheses) can promote cyclization and thioether bond formation . Optimization may involve varying molar ratios (e.g., 1.0–1.1 equiv of aldehyde derivatives), solvent selection (e.g., DMF/acetic acid for recrystallization), and reaction duration (2.5–5 hours) to improve yield and purity .

Q. Which analytical techniques are critical for characterizing its structural integrity and purity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for confirming molecular weight and functional groups (e.g., indolin-1-yl, o-tolyl). For purity, HPLC with UV detection (λ = 254–280 nm) is recommended, especially given the compound’s sulfur-containing moieties, which may require specific column chemistries (e.g., C18 with ion-pairing agents). Recrystallization protocols from acetic acid or DMF mixtures can reduce byproducts .

Q. How can researchers design initial biological screening assays to evaluate its activity?

Prioritize target-based assays (e.g., enzyme inhibition for kinases or proteases) due to the compound’s thiadiazole and pyrrolidine motifs, which are common in bioactive molecules. Use dose-response curves (0.1–100 μM) to determine IC50 values. Include positive controls (e.g., staurosporine for kinase assays) and validate results with orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Contradictions often arise from off-target effects or assay variability. To address this:

- Use in silico docking (e.g., AutoDock Vina) to predict binding modes and compare with experimental IC50 values.

- Synthesize focused libraries with systematic substitutions (e.g., o-tolyl → m-tolyl or electron-withdrawing groups) to isolate steric/electronic effects .

- Apply statistical tools like principal component analysis (PCA) to correlate substituent properties (Hammett σ values, logP) with activity trends .

Q. How can researchers integrate mechanistic studies to elucidate its mode of action?

Combine phenotypic screening with -omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to track protein interaction networks.

- Metabolomics : LC-MS to map metabolic pathway disruptions. Validate hypotheses using CRISPR-Cas9 knockouts of candidate targets (e.g., kinases or receptors) .

Q. What methodologies improve the compound’s solubility and bioavailability for in vivo studies?

- Formulation : Use co-solvents (PEG-400/Cremophor EL) or cyclodextrin inclusion complexes.

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) at the pyrrolidine-3-carboxamide moiety.

- Pharmacokinetic profiling : Conduct LC-MS/MS-based assays in rodent plasma to assess t1/2 and Cmax, adjusting dosing regimens accordingly .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

Discrepancies may stem from metabolic instability or poor tissue penetration. Solutions include:

- Metabolic stability assays : Liver microsome incubations to identify vulnerable sites (e.g., ester hydrolysis).

- Tissue distribution studies : Radiolabel the compound (e.g., 14C-tagging) to quantify accumulation in target organs.

- Pharmacodynamic biomarkers : Measure downstream effectors (e.g., phosphorylated proteins) to confirm target engagement .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data?

Apply nonlinear regression models (e.g., Hill equation) to calculate LD50 and therapeutic indices. Use ANOVA with post-hoc Tukey tests to compare toxicity across analogs. For high-throughput data, machine learning algorithms (random forests) can identify structural alerts linked to adverse effects .

Q. How can computational chemistry guide the design of more selective derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.